2,4-Dibromo-1-(difluoromethoxy)benzene

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of organofluorine chemistry, which gained significant momentum during the mid-20th century. The foundational work on difluoromethoxy-containing aromatic compounds can be traced to early investigations in the 1950s when researchers began exploring fluorinated ether derivatives for various applications. The specific compound this compound, identified by Chemical Abstracts Service number 1417567-95-3, represents a more recent addition to this chemical family, developed as pharmaceutical chemistry advanced and required more sophisticated building blocks for complex molecular architectures.

The synthesis and characterization of this compound became particularly relevant in the context of developing intermediates for quinolone antibacterial agents. Patent literature from the early 2000s demonstrates the importance of related dibromo-difluoromethoxy compounds in pharmaceutical synthesis, with specific focus on their role as key intermediates in the preparation of alkyl 3-cyclopropylamino-2-[2,4-dibromo-3-(difluoromethoxy)benzoyl]-2-propenoates. This historical development reflects the pharmaceutical industry's growing interest in fluorinated building blocks that could provide enhanced biological activity and improved pharmacokinetic properties in drug candidates.

Nomenclature and Structural Classification

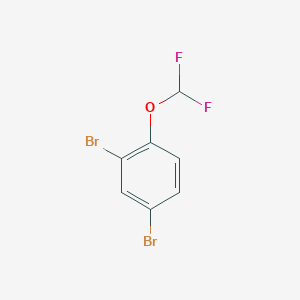

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positional arrangement of substituents on the benzene ring. The compound possesses the molecular formula C7H4Br2F2O with a molecular weight of 301.91 grams per mole. The structural designation "2,4-dibromo" indicates bromine atoms located at the second and fourth positions relative to the difluoromethoxy group, which occupies the first position on the benzene ring.

From a classification perspective, this compound belongs to the broader category of halogenated aromatic ethers, specifically within the subset of difluoromethoxy arenes. The presence of both bromine and fluorine atoms creates a unique electronic environment that influences both chemical reactivity and physical properties. The difluoromethoxy functional group (-OCF2H) represents a significant structural feature that distinguishes this compound from simpler halogenated aromatics, contributing to its specific chemical behavior and synthetic utility.

Position in Organofluorine Chemistry

This compound occupies a distinctive position within the expanding field of organofluorine chemistry, particularly in the context of difluoromethylation reactions and fluorinated building block synthesis. The compound exemplifies the strategic incorporation of fluorine atoms into organic molecules, a practice that has become increasingly important in pharmaceutical and materials chemistry due to the unique properties that fluorine imparts to organic compounds. The difluoromethoxy group represents one of several fluorinated substituents that have gained prominence in late-stage functionalization strategies.

Recent advances in difluoromethylation processes have highlighted the importance of compounds containing the difluoromethoxy functionality as both synthetic targets and synthetic intermediates. The presence of both electron-withdrawing bromine atoms and the difluoromethoxy group creates a compound with unique electronic properties that can participate in various cross-coupling reactions, nucleophilic substitutions, and other transformations central to modern synthetic organic chemistry. This positioning makes the compound particularly valuable for researchers developing new synthetic methodologies and exploring structure-activity relationships in fluorinated pharmaceuticals.

The thermal behavior of difluoromethoxy-containing aromatic compounds has become an area of significant research interest, particularly regarding their decomposition characteristics under various conditions. Recent differential scanning calorimetry studies have revealed that difluoromethoxy arenes can exhibit vessel-dependent decomposition behavior, with glass-facilitated thermal decomposition representing a particular concern for synthetic chemists working with these materials. This research has important implications for the safe handling and processing of this compound and related compounds in both laboratory and industrial settings.

Research Significance and Current Investigations

Contemporary research involving this compound focuses primarily on its utility as a synthetic building block for pharmaceutical applications and its role in developing new synthetic methodologies. The compound has demonstrated particular significance in the synthesis of quinolone antibacterial agents, where it serves as a key intermediate in the preparation of complex heterocyclic structures. The strategic placement of bromine atoms on the aromatic ring provides reactive sites for further functionalization through cross-coupling reactions and other modern synthetic transformations.

Current investigations also examine the compound's potential applications in materials science, particularly in the development of fluorinated polymers and advanced materials with unique electronic and physical properties. The combination of multiple halogen atoms creates opportunities for developing materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics that are valuable in various technological applications. Research groups are exploring how the unique electronic properties of this compound can be leveraged in the design of new functional materials.

Properties

IUPAC Name |

2,4-dibromo-1-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYPGHZJFUWWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Bromination of 1-(difluoromethoxy)benzene: : The synthesis of 2,4-Dibromo-1-(difluoromethoxy)benzene can be achieved through the bromination of 1-(difluoromethoxy)benzene. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled temperature conditions .

-

Industrial Production Methods: : Industrial production of this compound involves large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions: : 2,4-Dibromo-1-(difluoromethoxy)benzene undergoes nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides .

-

Oxidation and Reduction Reactions: : This compound can also participate in oxidation and reduction reactions. For example, the difluoromethoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions .

Common Reagents and Conditions:

-

Nucleophilic Substitution: : Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

-

Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation reactions .

Major Products Formed:

Scientific Research Applications

Chemistry: : 2,4-Dibromo-1-(difluoromethoxy)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: : In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new biological activities and mechanisms of action .

Industry: : This compound is used in the production of advanced materials, including polymers and resins. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,4-Dibromo-1-(difluoromethoxy)benzene with structurally or functionally related halogenated aromatic compounds:

Key Comparisons

Substituent Effects on Reactivity and Stability

- The difluoromethoxy (-OCF₂H) group in the target compound offers moderate electron-withdrawing effects compared to trifluoromethoxy (-OCF₃) or chloro-difluoromethoxy (-OCClF₂) , which are stronger electron-withdrawing groups. This influences reactivity in nucleophilic aromatic substitution.

- Bromodiphenyl ethers (e.g., BDE-28) exhibit environmental persistence due to stable ether linkages and bromine content, whereas difluoromethoxy analogs may degrade more readily due to C-F bond lability .

Environmental and Biological Impact

- BDE-28, a structural analog, is a well-documented environmental pollutant associated with altered gut microbiota in infants and disrupted bile acid metabolism . In contrast, This compound lacks direct evidence of environmental toxicity but shares structural motifs that warrant caution in handling.

Synthetic Accessibility

- Synthesis of 2,4-Dibromo-1-(2-bromoethoxy)benzene (73% yield via column chromatography) highlights the feasibility of introducing alkoxy-bromo substituents, whereas difluoromethoxy derivatives may require specialized fluorination techniques.

Physical Properties

- The trifluoromethoxy variant has a higher molecular weight (319.9 g/mol) than the difluoromethoxy compound, impacting solubility and melting points .

Biological Activity

2,4-Dibromo-1-(difluoromethoxy)benzene is a halogenated aromatic compound with potential biological activities. Its unique structure, featuring bromine and difluoromethoxy substituents, suggests a range of interactions with biological systems. This article reviews the compound's biological activity, including mechanisms of action, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H4Br2F2O

- Molecular Weight : 301.91 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine and difluoromethoxy enhances its reactivity towards nucleophiles. This property may facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds exhibit antimicrobial properties. For instance, a study demonstrated that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity and function. Although specific data on this compound is limited, its structural analogs show promise as antimicrobial agents.

Cytotoxicity and Cancer Research

Research has explored the cytotoxic effects of halogenated compounds on cancer cell lines. A notable study found that related compounds inhibited mitochondrial function in pancreatic cancer cells, leading to decreased ATP production and increased apoptosis. While direct studies on this compound are scarce, its structural characteristics suggest potential for similar effects.

Case Studies

-

Study on Mitochondrial Inhibition :

- Objective : To evaluate the effect of halogenated compounds on mitochondrial function.

- Findings : Compounds similar to this compound exhibited significant inhibition of ATP production in MIA PaCa-2 cells when glucose was replaced with galactose, indicating reliance on oxidative phosphorylation.

- : Such compounds could serve as leads for developing novel cancer therapies targeting mitochondrial metabolism.

-

Antimicrobial Screening :

- Objective : To assess the antimicrobial efficacy of halogenated benzene derivatives.

- Findings : Several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- : This suggests that this compound may possess similar antimicrobial properties worth investigating further.

Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-1-(difluoromethoxy)benzene?

A common method involves nucleophilic aromatic substitution or coupling reactions. For example, bromination of 1-(difluoromethoxy)benzene derivatives using brominating agents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) can yield the desired product. Alternatively, Suzuki-Miyaura cross-coupling may be employed if pre-functionalized intermediates are available. Reaction optimization should consider solvent polarity (e.g., DMSO or ethanol), temperature (reflux conditions), and stoichiometric ratios to achieve yields >65% .

Q. Key Steps :

- Dissolve precursors in polar aprotic solvents (e.g., DMSO).

- Reflux for 12–18 hours under inert atmosphere.

- Purify via column chromatography or recrystallization (water-ethanol mixtures).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., bromine at C2 and C4, difluoromethoxy at C1). ¹⁹F NMR is critical for verifying the -OCF₂ group (δ ~ -40 to -50 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS (e.g., m/z 235.95 for [M⁻]⁻) confirms molecular weight (237.05 g/mol) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) and stoichiometry (C₈H₇Br₂F₂O).

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation.

- Disposal : Follow hazardous waste guidelines for halogenated aromatics (e.g., incineration with scrubbing).

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gap) influence the reactivity of this compound?

The electron-withdrawing -OCF₂ and -Br groups reduce electron density on the benzene ring, lowering the HOMO-LUMO gap (~4–5 eV based on DFT calculations for analogous difluoromethoxy-substituted aromatics). This enhances electrophilic substitution at meta/para positions and stabilizes charge-transfer complexes in catalytic systems .

Q. Computational Workflow :

Optimize geometry using Gaussian/B3LYP/6-31G*.

Calculate frontier orbitals to predict reactivity sites.

Q. What are the environmental degradation pathways of this compound?

- Photolysis : UV exposure cleaves C-Br bonds, forming debrominated products (e.g., 2-bromo-1-(difluoromethoxy)benzene).

- Microbial Degradation : Anaerobic bacteria (e.g., Dehalococcoides) may reductively debrominate the compound, though slower than PBDEs due to steric hindrance from -OCF₂ .

- Persistence : LogP ~3.5 suggests moderate bioaccumulation; monitor aquatic ecosystems for brominated byproducts.

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki, Ullmann)?

The bromine substituents at C2 and C4 are reactive sites for palladium-catalyzed couplings. In Suzuki reactions, coupling with arylboronic acids yields biaryl derivatives. Key parameters:

Q. Can computational models predict its stability under varying pH and temperature?

Molecular dynamics (MD) simulations reveal:

- Thermal Stability : Decomposes above 200°C, with C-Br bond cleavage dominant.

- pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong bases (pH >12) via nucleophilic attack on -OCF₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.